

E3 Ligase Ligand 27: A Technical Overview of Binding Affinity and Selectivity

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Compound of Interest		
Compound Name:	E3 ligase Ligand 27	
Cat. No.:	B12369383	Get Quote

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Introduction

E3 ubiquitin ligases are a critical class of enzymes in the ubiquitin-proteasome system, responsible for substrate recognition and the subsequent transfer of ubiquitin, marking the protein for degradation. The von Hippel-Lindau (VHL) E3 ligase is a key regulator of the hypoxia-inducible factor (HIF) signaling pathway and has emerged as a prominent target for the development of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules recruit an E3 ligase to a target protein, leading to its degradation. A crucial component of a VHL-based PROTAC is a high-affinity, selective ligand that binds to the VHL protein. This technical guide provides an in-depth overview of "E3 ligase Ligand 27," a known VHL ligand, focusing on its binding affinity, and discussing the methodologies used to characterize such interactions.

Binding Affinity of E3 Ligase Ligand 27

E3 ligase Ligand 27 has been characterized as a second-generation small molecule VHL ligand.[1] Its binding affinity to the VHL protein has been determined, providing a quantitative measure of its engagement with its target.

Quantitative Binding Data



Ligand	Target	Binding Affinity (Kd)	Cellular Activity (EC50)	Cell Line
E3 ligase Ligand 27	VHL	1.5 μmol/L[1]	~0.34 mM[2][3]	KP4

Selectivity Profile

A critical aspect of any E3 ligase ligand for PROTAC development is its selectivity for the target E3 ligase over other E3 ligases in the cell. High selectivity ensures that the PROTAC will primarily engage the intended E3 ligase, minimizing off-target effects.

As of the latest available data, a specific selectivity profile for **E3 ligase Ligand 27**, detailing its binding affinity against a panel of other E3 ligases, has not been publicly reported. The development of highly selective ligands is an ongoing area of research in the field of targeted protein degradation.

Experimental Protocols

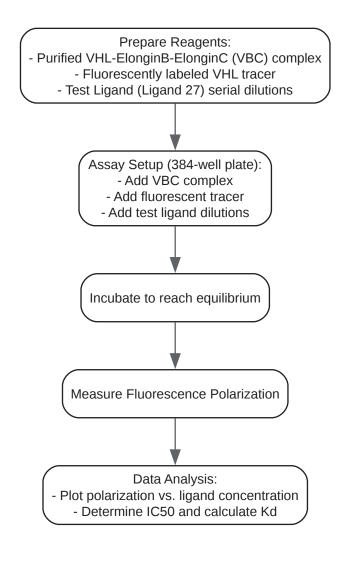
The determination of binding affinity and cellular activity of E3 ligase ligands involves a variety of biophysical and cell-based assays. Below are detailed methodologies for key experiments typically employed in the characterization of VHL ligands.

Fluorescence Polarization (FP) Assay for Binding Affinity (Kd)

This competitive binding assay measures the ability of an unlabeled ligand to displace a fluorescently labeled tracer from the VHL protein complex.

Workflow for FP Assay





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Caption: Workflow for a Fluorescence Polarization (FP) competitive binding assay.

Methodology:

- Reagent Preparation:
 - Purified VHL-ElonginB-ElonginC (VBC) complex is prepared in an appropriate assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).
 - A fluorescently labeled VHL ligand (tracer) is prepared at a concentration at or below its Kd for VHL.
 - A serial dilution of the unlabeled test ligand (E3 ligase Ligand 27) is prepared.



Assay Execution:

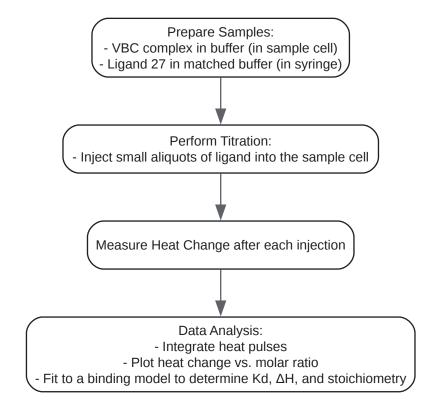
- In a low-volume, black 384-well plate, the VBC complex and the fluorescent tracer are added to all wells.
- The serially diluted test ligand is then added to the respective wells.
- The plate is incubated at room temperature for a defined period to allow the binding to reach equilibrium.
- Data Acquisition and Analysis:
 - The fluorescence polarization is measured using a plate reader equipped with appropriate filters.
 - The data is plotted as fluorescence polarization versus the logarithm of the test ligand concentration.
 - The IC50 value (the concentration of the test ligand that displaces 50% of the fluorescent tracer) is determined by fitting the data to a sigmoidal dose-response curve. The dissociation constant (Kd) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.

Workflow for ITC





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Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Methodology:

Sample Preparation:

- The purified VBC complex is dialyzed extensively against the desired buffer. The ligand is dissolved in the same dialysis buffer to minimize heats of dilution.
- The VBC complex is loaded into the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe.

Titration:

- A series of small, sequential injections of the ligand solution are made into the sample cell containing the VBC complex.
- The heat change associated with each injection is measured by the instrument.

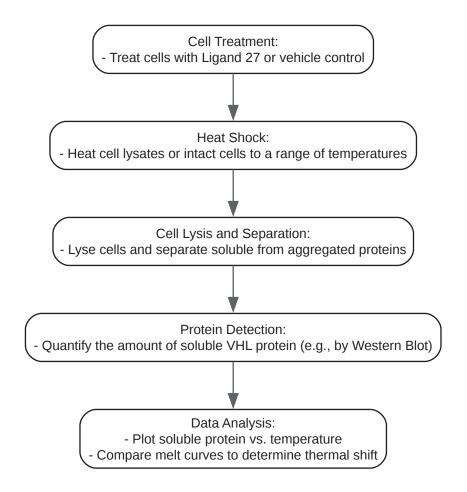


- Data Analysis:
 - The raw data of heat flow versus time is integrated to obtain the heat change per injection.
 - These values are plotted against the molar ratio of ligand to protein.
 - The resulting isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to assess the engagement of a ligand with its target protein in a cellular environment. Ligand binding often stabilizes the target protein, leading to a shift in its thermal denaturation profile.

Workflow for CETSA





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Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Methodology:

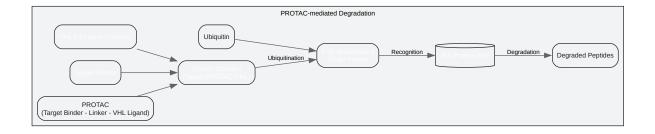
- Cell Treatment:
 - Cells are treated with the test compound (E3 ligase Ligand 27) or a vehicle control for a specified duration.
- Thermal Challenge:
 - The treated cells are then subjected to a temperature gradient for a short period.
- Protein Extraction and Analysis:
 - After the heat treatment, cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
 - The amount of soluble VHL protein in each sample is quantified using methods such as
 Western blotting or mass spectrometry.
- Data Interpretation:
 - A "melting curve" is generated by plotting the amount of soluble VHL protein as a function of temperature. A shift in this curve in the presence of the ligand indicates target engagement.

VHL Signaling Pathway and PROTAC Mechanism of Action

E3 ligase Ligand 27 engages the VHL E3 ligase, a key component of the cellular protein degradation machinery. In a PROTAC construct, this ligand serves to bring the VHL complex into proximity with a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.



VHL-mediated Protein Degradation



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References

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